- Synthesis and Antiprotozoal Activity of Aza-Analogues of FuramidineJournal of Medicinal Chemistry, 2003, 46(22), 4761-4769,
Cas no 97483-77-7 (5-Bromopicolinonitrile)

5-Bromopicolinonitrile 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-cyanopyridine
- IFLAB-BB F1926-0030
- 5-BROMO-2-PYRIDINECARBONITRILE
- 5-BROMOPYRIDINE-2-CARBONITRILE
- 5-BROMOPICOLINONITRILE
- 3-BROMO-6-PYRIDINECARBONITRILE
- 2-PYRIDINECARBONITRILE, 5-BROMO-
- 2-CYANO-5-BROMOPYRIDIN
- 2-CYANO-5-BROMOPYRIDINE
- 5-Bromopicolinonitrile, 5-Bromopyridine-2-carbonitrile
- 5-Bromo-2-pyridine nitrile
- 5-bromopicolinitrile
- 5-Bromo-pyridine-2-carbonitrile
- DA7157
- Torezolid Intermediate5
- TR700
- PubChem2108
- Torezolid Impurity 13
- 5-bromo 2-cyanopyridine
- 5-bromo-2-cyano-pyridine
- 2-cyano-5-bromo pyridine
- 3-Bromo-6-cyano-pyridine
- KSC486M6B
- 5-Bromopyridin-2-carbonitrile
- 5-bromo-pyridin
- Torezolid Impurity 13;5-Bromo-2-cyanopyridine
- 5
- 5-Bromo-2-pyridinecarbonitrile (ACI)
- 3-Bromo-6-cyanopyridine
- 5-bromopicolinonitrile; 5-Bromo-2-pyridinecarbonitrile
- EN300-86149
- AKOS005255266
- BCP00485
- AC-1451
- B3610
- CS-W007647
- 97483-77-7
- Z1079179246
- BP-10709
- PB21694
- 5-bromo-pyridin-2-carbonitrile
- 5-Bromopyridine-2-carbonitrile;5-Bromo-2-cyanopyridine
- SCHEMBL156136
- HY-W007647
- DTXSID50355754
- FS-2358
- Tedizolid Intermediates
- Q-101263
- SY003393
- 6-cyano-3-bromopyridine
- DB-024305
- AC-907/25004485
- 5-Bromo-2-pyridinecarbonitrile, 97%
- MFCD00234144
- 5-Bromopicolinonitrile
-
- MDL: MFCD00234144
- インチ: 1S/C6H3BrN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H
- InChIKey: DMSHUVBQFSNBBL-UHFFFAOYSA-N
- ほほえんだ: N#CC1C=CC(Br)=CN=1
- BRN: 5498624
計算された属性
- せいみつぶんしりょう: 181.94796g/mol
- ひょうめんでんか: 0
- XLogP3: 1.6
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 回転可能化学結合数: 0
- どういたいしつりょう: 181.94796g/mol
- 単一同位体質量: 181.94796g/mol
- 水素結合トポロジー分子極性表面積: 36.7Ų
- 重原子数: 9
- 複雑さ: 137
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: Solid
- 密度みつど: 1.7200
- ゆうかいてん: 128-132 °C (lit.)
- ふってん: 100-110 °C/3 mmHg(lit.)
- フラッシュポイント: 111.2±21.8 °C
- 屈折率: 1.611
- ようかいど: Soluble in dichloromethane, ether, ethyl acetate and methanol
- PSA: 36.68000
- LogP: 1.71578
- ようかいせい: 水に溶けない
5-Bromopicolinonitrile セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H301,H315,H318,H335
- 警告文: P261,P280,P301+P310,P305+P351+P338
- 危険物輸送番号:UN 2811 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 22-36/37/38-37/38-41
- セキュリティの説明: S26-S36/37/39-S36/37-S9
-
危険物標識:
- 危険レベル:6.1
- 包装グループ:III
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
- リスク用語:R22; R37/38; R41
- 包装等級:III
- セキュリティ用語:6.1
5-Bromopicolinonitrile 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Bromopicolinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B107722-10g |
5-Bromopicolinonitrile |
97483-77-7 | 97% | 10g |
¥147.90 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047535-500g |
5-Bromopicolinonitrile |
97483-77-7 | 98% | 500g |
¥4498 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02371-250G |
5-bromopyridine-2-carbonitrile |
97483-77-7 | 97% | 250g |
¥ 1,148.00 | 2023-04-12 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0463639667-1g |
5-Bromopicolinonitrile |
97483-77-7 | 96%(HPLC) | 1g |
¥ 129.4 | 2024-07-20 | |
eNovation Chemicals LLC | D494996-25G |
5-bromopyridine-2-carbonitrile |
97483-77-7 | 97% | 25g |
$40 | 2023-09-03 | |
Enamine | EN300-86149-1.0g |
5-bromopyridine-2-carbonitrile |
97483-77-7 | 95.0% | 1.0g |
$26.0 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-216416-1 g |
3-Bromo-6-pyridinecarbonitrile, |
97483-77-7 | 1g |
¥1,166.00 | 2023-07-11 | ||
eNovation Chemicals LLC | D687340-500g |
5-Bromo-2-cyanopyridine |
97483-77-7 | 97% | 500g |
$660 | 2024-07-20 | |
Enamine | EN300-86149-100.0g |
5-bromopyridine-2-carbonitrile |
97483-77-7 | 95.0% | 100.0g |
$208.0 | 2025-02-21 | |
Frontier Specialty Chemicals | B1626-25 g |
5-Bromo-2-cyanopyridine |
97483-77-7 | 25g |
$ 34.00 | 2022-11-04 |
5-Bromopicolinonitrile 合成方法
ごうせいかいろ 1
1.2 Solvents: Water ; rt
ごうせいかいろ 2
1.2 Reagents: tert-Butyl hydroperoxide , Sodium carbonate Solvents: Water ; rt
- Direct Transformation of Nitrogen-Containing Methylheteroarenes to Heteroaryl Nitrile by Sodium NitriteOrganic Letters, 2022, 24(34), 6341-6345,
ごうせいかいろ 3
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
- A Simple Cu-Catalyzed Coupling Approach to Substituted 3-Pyridinol and 5-Pyrimidinol AntioxidantsJournal of Organic Chemistry, 2008, 73(23), 9326-9333,
ごうせいかいろ 4
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7, rt
- Preparation of 5-bromo-2-cyanopyridine, China, , ,
ごうせいかいろ 5
- Preparation of 2-cyano-5-bromopyridine, China, , ,
ごうせいかいろ 6
1.2 Reagents: Water
- Preparation of oxazolidinone compound and its intermediate, China, , ,
ごうせいかいろ 7
- Preparation of oxazolidinone derivatives as as antibacterial agents, World Intellectual Property Organization, , ,
ごうせいかいろ 8
- Preparation of dicationic 2,5-diarylfuran aza-analogs as anti-protozoan agents, World Intellectual Property Organization, , ,
ごうせいかいろ 9
- Study on Low-Band Gap Polymers Based on Diketopyrrolopyrrole for Organic Photovoltaic ApplicationsMolecular Crystals and Liquid Crystals, 2013, 578(1), 55-62,
ごうせいかいろ 10
- Synthesis of a New Polydentate Ligand Obtained by Coupling 2,6-Bis(imino)pyridine and (Imino)pyridine Moieties and Its Use in Ethylene Oligomerization in Conjunction with Iron(II) and Cobalt(II) Bis-halidesOrganometallics, 2007, 26(20), 5066-5078,
ごうせいかいろ 11
1.2 Reagents: Water
- Method for preparing oxazolidinone compound, China, , ,
ごうせいかいろ 12
- Preparation of oxazolidinone broad-spectrum antibiotics, World Intellectual Property Organization, , ,
ごうせいかいろ 13
1.2 Reagents: Sodium bicarbonate Solvents: Water
- Metal-Free, Oxidative Condensation of Heteroaryl- and Aryl Carbaldehydes towards Functionalized CarbonitrilesChemistrySelect, 2023, 8(23),,
ごうせいかいろ 14
- Discovery of torezolid as a novel 5-hydroxymethyl-oxazolidinone antibacterial agentEuropean Journal of Medicinal Chemistry, 2011, 46(4), 1027-1039,
ごうせいかいろ 15
- Preparation of tetrazolopyridine compound as organic semiconductor material, World Intellectual Property Organization, , ,
ごうせいかいろ 16
- Biological evaluation of isothiazoloquinolones containing aromatic heterocycles at the 7-position: In vitro activity of a series of potent antibacterial agents that are effective against methicillin-resistant Staphylococcus aureusBioorganic & Medicinal Chemistry Letters, 2006, 16(5), 1277-1281,
ごうせいかいろ 17
- Green synthesis of nitriles using non-noble metal oxides-based nanocatalystsNature Communications, 2014, 5,,
ごうせいかいろ 18
1.2 Solvents: Dichloromethane ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7
- Synthesis of 5-Bromopyridyl-2-magnesium Chloride and Its Application in the Synthesis of Functionalized PyridinesOrganic Letters, 2004, 6(26), 4905-4907,
ごうせいかいろ 19
- Synthesis and antibacterial activity of oxazolidinones containing pyridine substituted with heteroaromatic ringBioorganic & Medicinal Chemistry, 2004, 12(22), 5909-5915,
ごうせいかいろ 20
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12, 0 °C
- An efficient synthesis of 5-bromopyridine-2-carbonitrileSynthetic Communications, 2003, 33(19), 3285-3289,
5-Bromopicolinonitrile Raw materials
- 5-Bromo-2-hydroxymethylpyridine
- 2,5-Dibromopyridine
- Copper cyanide(Cu(CN)2) (9CI)
- 5-Bromo-2-nitropyridine
- 2-Pyridinecarboxamide, 5-bromo-N-(1,1-dimethylethyl)-
- 5-Bromo-2-methylpyridine
- 5-Bromo-2-iodopyridine
- 5-Bromopyridine-2-carbaldehyde
- 5-bromopyridin-2-amine
- p-Toluenesulfonyl cyanide
5-Bromopicolinonitrile Preparation Products
5-Bromopicolinonitrile サプライヤー
5-Bromopicolinonitrile 関連文献
-
Jialin Yang,Li Yang,Qianqian Chen,Keke Guo,Ji-Min Han RSC Adv. 2021 11 12995
-
Jae Woong Jung,Feng Liu,Thomas P. Russell,Won Ho Jo Chem. Commun. 2013 49 8495
-
Gege Qiu,Zhaoyan Jiang,Zhenjie Ni,Hanlin Wang,Huanli Dong,Jianqi Zhang,Xiaotao Zhang,Zhibin Shu,Kun Lu,Yonggang Zhen,Zhixiang Wei,Wenping Hu J. Mater. Chem. C 2017 5 566
-
4. Photoactive electron donor–acceptor complex platform for Ni-mediated C(sp3)–C(sp2) bond formationLisa Marie Kammer,Shorouk O. Badir,Ren-Ming Hu,Gary A. Molander Chem. Sci. 2021 12 5450
-
Shouvik Bhuin,Pravesh Sharma,Purbali Chakraborty,Onkar Prakash Kulkarni,Manab Chakravarty J. Mater. Chem. B 2023 11 188
-
Kyungho Park,Sunwoo Lee RSC Adv. 2013 3 14165
-
Di Meng,Jing Xue,Yufan Zhang,Tianjiao Liu,Chuncheng Chen,Wenjing Song,Jincai Zhao Catal. Sci. Technol. 2023 13 1518
-
Nigel G. R. Hearns,Rodolphe Clérac,Michael Jennings,Kathryn E. Preuss Dalton Trans. 2009 3193
-
9. High-photovoltage all-polymer solar cells based on a diketopyrrolopyrrole–isoindigo acceptor polymerZhaojun Li,Xiaofeng Xu,Wei Zhang,Zewdneh Genene,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang J. Mater. Chem. A 2017 5 11693
-
Nan Luo,Guanxin Zhang,Zitong Liu Org. Chem. Front. 2021 8 4560
5-Bromopicolinonitrileに関する追加情報
Introduction to 5-Bromopicolinonitrile (CAS No. 97483-77-7)
5-Bromopicolinonitrile, with the chemical formula C₇H₃BrN₂ and CAS number 97483-77-7, is a significant compound in the field of organic synthesis and pharmaceutical research. This compound serves as a versatile intermediate, playing a crucial role in the development of various bioactive molecules. Its unique structural features, including a bromine substituent and a nitrile group, make it particularly valuable for constructing complex molecular frameworks.
The utility of 5-Bromopicolinonitrile stems from its reactivity, which allows for diverse chemical transformations. The presence of the bromine atom facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups. Simultaneously, the nitrile group can undergo hydrolysis or reduction to yield carboxylic acids or amines, respectively. These properties make it an indispensable building block in synthetic chemistry.
In recent years, 5-Bromopicolinonitrile has garnered attention in the development of pharmaceuticals and agrochemicals. Its incorporation into drug candidates has been explored for applications ranging from antiviral to anticancer therapies. For instance, studies have demonstrated its role in synthesizing small-molecule inhibitors targeting specific biological pathways. The compound's ability to serve as a precursor for heterocyclic compounds has also been highlighted in medicinal chemistry research.
One notable area of research involves the use of 5-Bromopicolinonitrile in the synthesis of kinase inhibitors. Kinases are enzymes essential for cell signaling, and their dysregulation is associated with numerous diseases, including cancer. By functionalizing the picolinonitrile core with appropriate groups, researchers have designed molecules that selectively inhibit aberrant kinase activity. This approach has led to promising candidates for further clinical development.
The compound's significance extends beyond pharmaceuticals to materials science. In polymer chemistry, 5-Bromopicolinonitrile has been utilized to modify polymer backbones, enhancing their thermal stability and mechanical properties. Additionally, its incorporation into conductive polymers has shown potential in the development of organic electronics. These applications underscore the compound's broad utility across multiple scientific disciplines.
Advances in synthetic methodologies have further expanded the applications of 5-Bromopicolinonitrile. Catalytic processes have enabled more efficient and selective transformations, reducing waste and improving yields. Such innovations are critical for sustainable chemistry practices and have facilitated large-scale production for industrial use.
The role of computational chemistry in studying 5-Bromopicolinonitrile cannot be overstated. Molecular modeling techniques have provided insights into its reactivity and interaction with biological targets. These simulations help predict the outcomes of synthetic reactions and optimize drug design strategies. The integration of experimental data with computational methods has been instrumental in advancing our understanding of this compound.
In conclusion, 5-Bromopicolinonitrile (CAS No. 97483-77-7) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and organic synthesis. Its unique structural features and reactivity make it an invaluable intermediate for constructing complex molecules. As research continues to uncover new applications and synthetic strategies, the importance of this compound is expected to grow further.
97483-77-7 (5-Bromopicolinonitrile) 関連製品
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